A Comprehensive Technical Guide to the Synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
A Comprehensive Technical Guide to the Synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate
Foreword: The Enduring Significance of Hindered Phenolic Antioxidants
In the realm of materials science and specialty chemicals, the battle against oxidative degradation is perpetual. Polymers, lubricants, and organic substrates are under constant assault from atmospheric oxygen, heat, and light, leading to a loss of mechanical integrity, discoloration, and ultimately, failure. Hindered phenolic antioxidants are a cornerstone of stabilization technology, prized for their ability to scavenge the free radicals that propagate these damaging oxidative chain reactions.[1][2] Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known by trade names such as Antioxidant 1135, is a particularly effective liquid hindered phenolic antioxidant.[1][3] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, provides the steric hindrance necessary for potent radical scavenging, while the octyl ester tail ensures excellent compatibility and low volatility in a variety of organic media.[4] This guide provides a detailed exploration of the synthesis of this crucial industrial chemical, intended for researchers, process chemists, and professionals in the field of drug and materials development.
Strategic Synthesis: A Two-Stage Approach
The most industrially viable and efficient synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is a two-stage process. This strategy begins with the formation of a key intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, via a Michael addition. This is followed by a transesterification reaction where the methyl group is exchanged for the desired octyl chain. This modular approach allows for high-purity production of the intermediate, which can then be diversified to produce a range of alkyl esters if desired.
Caption: Overall two-step synthesis strategy.
Part 1: Synthesis of the Key Intermediate: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
The initial and critical step is the conjugate addition of 2,6-di-tert-butylphenol to methyl acrylate. This Michael reaction is typically base-catalyzed, with the phenoxide ion acting as the nucleophile.
Reaction Mechanism: A Base-Catalyzed Conjugate Addition
The reaction is initiated by a base that deprotonates the hydroxyl group of the sterically hindered 2,6-di-tert-butylphenol, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. The resulting enolate intermediate is then protonated to yield the final product. The choice of catalyst is crucial for achieving high yields and minimizing side reactions. While alkali metal phenoxides are effective, alternative catalytic systems have been developed for improved efficiency.[5][6]
Caption: General workflow for the transesterification step.
Experimental Protocol: Base-Catalyzed Transesterification
This is a generalized protocol for a base-catalyzed transesterification.
Materials:
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
-
Octanol (excess)
-
Sodium methoxide (catalyst)
-
Toluene (optional solvent)
-
Dilute acid for neutralization (e.g., acetic acid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction vessel with reflux condenser and distillation head
Procedure:
-
Charge the reaction vessel with the methyl ester intermediate, a significant excess of octanol (e.g., 5-10 molar equivalents), and a catalytic amount of sodium methoxide (e.g., 0.05 equivalents). Toluene can be used as a solvent if necessary.
-
Heat the mixture to reflux. The methanol byproduct will begin to distill off.
-
Continue the reaction, monitoring the removal of methanol, until the reaction is complete as determined by TLC or GC analysis.
-
Cool the reaction mixture and neutralize the catalyst with a dilute acid like acetic acid.
-
Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove excess octanol and solvent.
-
The crude product, a colorless to pale yellow liquid, can be further purified by vacuum distillation or column chromatography if necessary. [7]
Product Characterization and Quality Control
The final product, Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, is a colorless to slightly yellow liquid. [7]Its identity and purity should be confirmed using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 125643-61-0 | |
| Molecular Formula | C25H42O3 | [7] |
| Molecular Weight | 390.6 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [7][9] |
| Purity | Typically ≥98% | [9][10] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two tert-butyl groups (a singlet around 1.4 ppm), the aromatic protons (a singlet around 7.0 ppm), the methylene protons of the propionate chain (two triplets around 2.5-2.9 ppm), the methylene protons of the octyl chain adjacent to the ester oxygen (a triplet around 4.1 ppm), and the remaining protons of the octyl chain (multiplets between 0.8 and 1.7 ppm). The phenolic hydroxyl proton will appear as a singlet, with its chemical shift dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the propionate and octyl chains.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the phenolic hydroxyl group (around 3650 cm⁻¹), C-H stretching bands for the alkyl groups (around 2850-2960 cm⁻¹), and a strong C=O stretching band for the ester carbonyl group (around 1735 cm⁻¹).
Conclusion and Future Perspectives
The synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate via a two-step pathway of Michael addition followed by transesterification is a robust and efficient method for producing this valuable liquid antioxidant. The protocols outlined in this guide provide a solid foundation for laboratory-scale synthesis and can be adapted for process optimization and scale-up. Future research may focus on the development of more sustainable catalytic systems, such as heterogeneous catalysts, to simplify purification and minimize waste, further enhancing the green chemistry profile of this important industrial chemical.
References
-
Synthesis and characterization of poly(antioxidant β-amino esters) for controlled release of polyphenolic antioxidants. PubMed. Available at: [Link]
-
Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterisation, and performance evaluation of tri-armed phenolic antioxidants. CentAUR. Available at: [Link]
-
alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by potassium 2,6. SciSpace. Available at: [Link]
-
MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. SciSpace. Available at: [Link]
-
The Role of Antioxidant 1135 in Polymer Thermal Stabilization. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Transesterification. Wikipedia. Available at: [Link]
-
Antioxidant BX AO 1135 L135, CAS# 125643-61-0 Mfg. Baoxu Chem. Available at: [Link]
-
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate CAS No. 125643-61-0. Tintoll. Available at: [Link]
-
Transesterification. Master Organic Chemistry. Available at: [Link]
-
Base-catalyzed selective esterification of alcohols with unactivated esters. RSC Publishing. Available at: [Link]
-
Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate. Wuhan Rison Trading Co.,Ltd. Available at: [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. Available at: [Link]
-
Michael Addition Reaction Under Green Chemistry. IJSDR. Available at: [Link]
-
Synthesis of N-(3,5-di-tert-butyl-4-hydroxyphenyl)carbamic acid octyl ester.. PrepChem.com. Available at: [Link]
-
Transesterification of Esters with Alcohols Catalyzed by 5. ResearchGate. Available at: [Link]
-
Alkylation of 2,6-di- tert -butylphenol with methyl acrylate catalyzed by potassium 2,6-di- tert -butylphenoxide. ResearchGate. Available at: [Link]
-
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Wiley Online Library. Available at: [Link]
-
Inert Reassessment - Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate (CAS Reg. No. 2082. EPA. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate CAS No. 125643-61-0 | Tintoll [uvabsorber.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. CAS # 125643-61-0, Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid C7-9-branched alkyl esters, Antioxidant 1135, Evernox 1135 - chemBlink [chemblink.com]
- 5. scispace.com [scispace.com]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. AARON CHEMICALS LLC Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate | | Fisher Scientific [fishersci.com]
- 9. 125643-61-0|Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate|Wuhan Rison Trading Co.,Ltd [risonchem.com]
- 10. 125643-61-0 Cas No. | Octyl-3,5-di-tert-butyl-4-hydroxyhydrocinnamate | Apollo [store.apolloscientific.co.uk]
